4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile
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Overview
Description
4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile with methylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylthio group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the ATP-binding site. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-5-carbonitrile
- 4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile
- 4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-7-carbonitrile
Uniqueness
4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit EGFR tyrosine kinase with high specificity makes it a promising candidate for anticancer drug development .
Properties
CAS No. |
80117-79-9 |
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Molecular Formula |
C7H5N5S |
Molecular Weight |
191.22 g/mol |
IUPAC Name |
4-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C7H5N5S/c1-13-7-5-4(2-8)11-12-6(5)9-3-10-7/h3H,1H3,(H,9,10,11,12) |
InChI Key |
BQSKLWXSNMIQBE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=NNC(=C21)C#N |
Origin of Product |
United States |
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